REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[C:6]([Cl:14])=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](O)=[O:9])(O)=[O:2]>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[Cl:14][C:6]1[C:5]([CH2:4][CH2:1][OH:2])=[CH:13][CH:12]=[CH:11][C:7]=1[CH:8]=[O:9] |f:2.3.4|
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Name
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|
Quantity
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18.5 g
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Type
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reactant
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Smiles
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C(=O)(O)CC=1C(=C(C(=O)O)C=CC1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(=O)(O)CC=1C(=C(C(=O)O)C=CC1)Cl
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Name
|
|
Quantity
|
500 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
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43.1 g
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Type
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catalyst
|
Smiles
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[O-2].[O-2].[Mn+4]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the resulting suspension was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 h
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Duration
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2 h
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
|
Type
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FILTRATION
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Details
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filtered through Celite
|
Type
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WASH
|
Details
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the filter pad washed with DCM (3×300 mL)
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Type
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CUSTOM
|
Details
|
The combined washings and filtrate were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash silica chromatography
|
Type
|
WASH
|
Details
|
eluting with 3:1 to 1:1 isohexane
|
Type
|
ADDITION
|
Details
|
The fractions containing product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC=C1CCO
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |